molecular formula C26H18Cl2O4 B14955370 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

Katalognummer: B14955370
Molekulargewicht: 465.3 g/mol
InChI-Schlüssel: PMJQJODDKKDMFS-ROTLSHHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and is substituted with a 2,6-dichlorobenzyl group and a 2-methyl-2H-chromen-3-ylmethylidene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: This step involves the reaction of the benzofuran core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 2-Methyl-2H-Chromen-3-ylmethylidene Group: This is usually done through a condensation reaction with the corresponding aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the chromenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and chromenyl groups.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the dichlorobenzyl position.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, compounds with benzofuran and chromenyl groups have shown potential in various bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties. Research into this compound could reveal similar or novel biological activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets, leading to potential drug development applications.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one would depend on its specific biological activity. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The benzofuran core and chromenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)oxy]ethanol
  • 2,6-Dichlorobenzyl methyl ether
  • 5-[(2,6-Dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Uniqueness

What sets 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one apart is its unique combination of functional groups. The presence of both the benzofuran and chromenyl moieties in a single molecule provides a unique platform for diverse chemical reactions and potential biological activities.

Eigenschaften

Molekularformel

C26H18Cl2O4

Molekulargewicht

465.3 g/mol

IUPAC-Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H18Cl2O4/c1-15-17(11-16-5-2-3-8-23(16)31-15)12-25-26(29)19-10-9-18(13-24(19)32-25)30-14-20-21(27)6-4-7-22(20)28/h2-13,15H,14H2,1H3/b25-12-

InChI-Schlüssel

PMJQJODDKKDMFS-ROTLSHHCSA-N

Isomerische SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Kanonische SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.